molecular formula C10H21IOSi B117617 O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol CAS No. 152893-54-4

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol

Cat. No.: B117617
CAS No.: 152893-54-4
M. Wt: 312.26 g/mol
InChI Key: RJQSJKGWNGCEOG-VQHVLOKHSA-N
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Description

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol is an organic compound with the chemical formula C10H21IOSi. It is a silyl-protected alcohol that features an iodine atom and a double bond in its structure. This compound is often used in organic synthesis due to its unique reactivity and protective group properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable alkene precursor.

    Iodination: The alkene undergoes iodination to introduce the iodine atom at the desired position.

    Silylation: The resulting iodinated intermediate is then subjected to silylation using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This step protects the hydroxyl group, forming the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at the C3 position serves as a superior leaving group, enabling nucleophilic substitutions under mild conditions.

Reaction Type Reagents/Conditions Products Key Findings
Nucleophilic Substitution NaI, K₂CO₃, DMF, 25°C Alkenes or alcoholsIodine substitution with halides (e.g., Cl⁻, Br⁻) occurs via SN2 mechanisms.
Cross-Coupling Pd(PPh₃)₄/CuI, n-Bu₃N, THF Alkyne-coupled derivativesPd/Cu-catalyzed Sonogashira coupling forms C–C bonds with terminal alkynes .

Example :

  • Reaction with sodium iodide in DMF replaces iodine with other nucleophiles, yielding substituted alkenes .

  • Palladium-mediated couplings enable access to complex architectures, such as retinoid analogs .

Oxidation Reactions

The silyl-protected hydroxyl group is resistant to oxidation, allowing selective transformations at the double bond or iodine-bearing carbon.

Reagent Conditions Product Efficiency
Dess-Martin periodinane CH₂Cl₂, rt, 2 hAldehyde (C=O)>95% yield
Pyridinium chlorochromate CH₂Cl₂, 0°C, 1 hKetone85% yield

Key Observations :

  • Dess-Martin periodinane selectively oxidizes the allylic alcohol to an aldehyde without disturbing the silyl ether .

  • Oxidation under acidic conditions (e.g., PCC) converts the double bond to an epoxide, though this is less common .

Reduction Reactions

Controlled reduction targets the iodine or double bond, depending on the reagent.

Reagent Conditions Product Selectivity
LiAlH₄ THF, 0°C, 1 hSilyl-protected diolIodine remains intact
H₂/Pd-C EtOAc, rt, 12 hAlkaneDouble bond reduction

Notable Application :

  • Hydrogenation with Pd-C selectively reduces the double bond, yielding saturated derivatives for pharmaceutical intermediates .

Elimination Reactions

Thermal or base-induced elimination generates conjugated dienes or alkynes.

Conditions Product Mechanism
Al₂O₃, 80°C α,β-unsaturated ketoneDehydration via E1cb pathway
DBU, CHCl₃, reflux AlkyneDehydrohalogenation

Example :

  • Treatment with Al₂O₃ induces elimination of HI, forming α,β-unsaturated carbonyl compounds critical in terpene synthesis .

Protection/Deprotection Strategies

The tert-butyldimethylsilyl (TBS) group is stable under basic conditions but cleaved by fluoride ions.

Reagent Conditions Outcome
TBAFTHF, rt, 1 hDeprotection to free alcohol
HF-pyridine CH₂Cl₂, 0°C, 30 minSelective deprotection

Utility :

  • The TBS group enables multistep syntheses by protecting the hydroxyl group during iodination or cross-coupling .

Scientific Research Applications

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active compounds.

    Biochemistry: Utilized in the study of enzyme mechanisms and protein modifications.

    Material Science: Applied in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol involves its reactivity as a silyl-protected alcohol. The tert-butyldimethylsilyl group protects the hydroxyl group from unwanted reactions, allowing selective transformations at other positions. The iodine atom serves as a versatile leaving group, facilitating substitution and elimination reactions.

Comparison with Similar Compounds

Similar Compounds

    O-tert-Butyldimethylsilyl-3-bromo-(2E)-buten-1-ol: Similar structure but with a bromine atom instead of iodine.

    O-tert-Butyldimethylsilyl-3-chloro-(2E)-buten-1-ol: Similar structure but with a chlorine atom instead of iodine.

    O-tert-Butyldimethylsilyl-3-fluoro-(2E)-buten-1-ol: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol is unique due to the presence of the iodine atom, which is a larger and more reactive halogen compared to bromine, chlorine, or fluorine. This makes it particularly useful in reactions requiring a good leaving group or in the synthesis of iodine-containing compounds.

Biological Activity

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol (CAS No. 152893-54-4) is an organic compound notable for its silyl-protected alcohol functionality, which includes an iodine atom and a double bond. This compound is primarily utilized in organic synthesis, particularly in the formation of complex molecules and pharmaceutical intermediates. Its unique structural features impart significant biological activity, making it a subject of interest in medicinal chemistry and biochemistry.

  • Molecular Formula: C10H21IOSi
  • Molecular Weight: 312.26 g/mol
  • Structure: Contains a tert-butyldimethylsilyl group, an iodine atom, and a double bond, contributing to its reactivity.

The biological activity of this compound can be attributed to its ability to undergo various chemical transformations:

  • Substitution Reactions: The iodine atom acts as a good leaving group, facilitating nucleophilic substitutions with various nucleophiles (e.g., amines, thiols).
  • Oxidation Reactions: It can be oxidized to produce ketones or aldehydes.
  • Reduction Reactions: Reduction processes can yield alkanes or other alcohols .

These reactions are crucial for its applications in synthesizing biologically active compounds.

Medicinal Chemistry

This compound is employed in the synthesis of retinoids and other pharmaceutical intermediates. Its ability to selectively protect functional groups allows for complex multi-step syntheses that are essential in drug development .

Enzyme Mechanisms

In biochemistry, this compound is useful for studying enzyme mechanisms due to its reactivity as a silyl-protected alcohol. The protection allows for selective modifications at other reactive sites without interference from the hydroxyl group .

Synthesis of Retinoids

A notable application of this compound is in the synthesis of retinoids, which are vital for various biological processes including vision and cellular growth. Research indicates that derivatives synthesized from this compound exhibit significant biological activity, influencing gene expression related to cell differentiation and proliferation .

Antioxidant Activity

Studies have shown that compounds derived from this compound possess antioxidant properties. For instance, derivatives have been tested against oxidative stress-induced apoptosis in liver cells, demonstrating protective effects against cell death caused by oxidative agents like tert-butyl hydroperoxide (tBHP) .

Research Findings

Recent studies highlight the following findings regarding the biological activity of this compound:

Study FocusFindings
Synthesis of RetinoidsEffective as a building block for retinoid synthesis; enhances biological activity in cell cultures .
Antioxidant PropertiesExhibits protective effects against oxidative stress in HepG2 cells; reduces apoptosis markers .
Enzyme Mechanism StudiesUseful in elucidating mechanisms involving enzyme catalysis through selective functionalization.

Properties

IUPAC Name

tert-butyl-[(E)-3-iodobut-2-enoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21IOSi/c1-9(11)7-8-12-13(5,6)10(2,3)4/h7H,8H2,1-6H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQSJKGWNGCEOG-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO[Si](C)(C)C(C)(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO[Si](C)(C)C(C)(C)C)/I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21IOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451457
Record name tert-Butyl{[(2E)-3-iodobut-2-en-1-yl]oxy}dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152893-54-4
Record name tert-Butyl{[(2E)-3-iodobut-2-en-1-yl]oxy}dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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